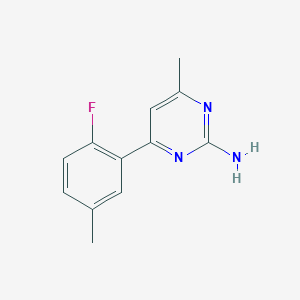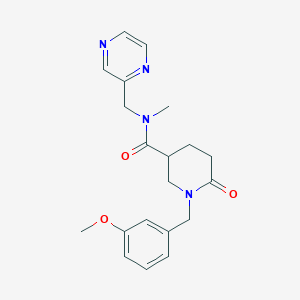![molecular formula C22H26N4O2 B3792800 2-[7-[(3-Methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide](/img/structure/B3792800.png)
2-[7-[(3-Methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide
Descripción general
Descripción
2-[7-[(3-Methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide: is a complex organic compound with a spirocyclic structure. This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a spirocyclic diazaspirodecane moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(3-Methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
-
Introduction of the Pyridine Ring: : The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the spirocyclic core. This step may require the use of a polar aprotic solvent and a base to promote the nucleophilic attack.
-
Formation of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative. This step may involve the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can occur at the carbonyl group in the spirocyclic core. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[7-[(3-Methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[7-[(3-Methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[7-[(3-Phenylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
2-[7-[(3-Methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
Uniqueness
The presence of the methyl group on the phenyl ring and the specific positioning of the carboxamide group on the pyridine ring make 2-[7-[(3-Methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide unique. These structural features can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
2-[7-[(3-methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-5-2-6-17(13-16)14-25-11-4-8-22(21(25)28)9-12-26(15-22)20-18(19(23)27)7-3-10-24-20/h2-3,5-7,10,13H,4,8-9,11-12,14-15H2,1H3,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTCVPAEKFXNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C4=C(C=CC=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(methyl{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amino)methyl]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3792724.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(1-benzofuran-2-ylmethyl)methanamine](/img/structure/B3792730.png)
![({2-[({2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B3792737.png)
![(5-fluoro-2-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B3792754.png)

![1-benzyl-4-{3-[1-(3,4-difluorobenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3792777.png)
![2-[4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B3792788.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B3792803.png)
![5-(morpholin-4-ylmethyl)-N-[2-[2-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B3792809.png)
![3-[(cyclopropylcarbonyl)amino]-N,4-dimethyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B3792815.png)
![8-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3792822.png)
![{[5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3792823.png)

![1-cyclopentyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3792842.png)
